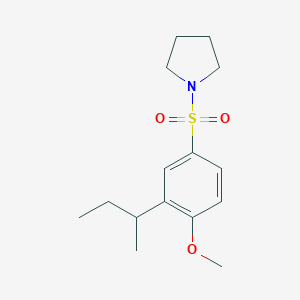
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as CMMPB, is a chemical compound that has been researched for its potential use as a pharmaceutical drug.
Applications De Recherche Scientifique
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been studied for its potential use as a treatment for various diseases, including cancer and inflammatory disorders. It has also been investigated for its ability to modulate the immune system and reduce inflammation.
Mécanisme D'action
The exact mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been found to modulate the immune system by reducing the activity of certain immune cells and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer progression. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide. One area of interest is its potential use as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more soluble derivatives of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method for 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 4-methyl-2-nitrobenzenesulfonamide with 2-phenylethylamine in the presence of sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide.
Propriétés
Nom du produit |
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H18ClNO3S |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
Clé InChI |
JSBIBVZXYITELW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)










